Bithifen
Description
Bithifen (systematic name: 2,2'-bithiophene) is an organic compound comprising two thiophene rings connected via a single bond at the 2-positions. Thiophene, a five-membered aromatic heterocycle containing sulfur, is a foundational structure in materials science and medicinal chemistry. This compound is notable for its extended π-conjugation system, making it valuable in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells . Its synthesis typically involves cross-coupling reactions, such as Kumada or Suzuki couplings, to link thiophene monomers .
Properties
CAS No. |
57484-86-3 |
|---|---|
Molecular Formula |
C12H7Cl4O2S2 |
Molecular Weight |
389.1 g/mol |
InChI |
InChI=1S/C12H6Cl4O2S.HS/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;/h1-4,17-18H;1H |
InChI Key |
UAULZKIRDNZQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl.[SH] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bithifen is synthesized through an esterification reaction involving lambda-cyhalothric acid and biphenyl alcohol. The reaction is catalyzed by a suitable catalyst and conducted in the presence of a solvent. The water generated during the reaction is removed azeotropically, and the product is crystallized after partial solvent removal .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes. The reaction system is concentrated, cooled, and crystallized without the need for washing, making the process environmentally friendly. The yield of this compound in industrial production can reach 95% or above, with product purity exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
Bithifen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products
Oxidation: Hydroxy-bithifen and hydroxy-methyl-bithifen.
Reduction: Biphenyl alcohol and biphenyl acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bithifen has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyrethroid insecticides.
Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects.
Medicine: Explored for its potential use in developing new insecticidal formulations.
Industry: Widely used in agricultural pest control and residential pest management
Mechanism of Action
Bithifen exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels, delaying their closure and causing prolonged depolarization of the nerve membrane. This results in continuous nerve firing, leading to paralysis and death of the insect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bithifen belongs to the oligothiophene family. Below is a comparative analysis with two structurally related compounds: terthiophene and benzothiophene .
Structural and Electronic Properties
| Property | This compound (2,2'-bithiophene) | Terthiophene (α-terthiophene) | Benzothiophene |
|---|---|---|---|
| Molecular Formula | C₈H₆S₂ | C₁₂H₈S₃ | C₈H₆S |
| Conjugation Length | Moderate (2 rings) | Extended (3 rings) | Limited (1 fused ring) |
| Bandgap (eV) | ~3.1 | ~2.8 | ~3.5 |
| Conductivity (S/cm) | 10⁻⁴–10⁻³ | 10⁻³–10⁻² | <10⁻⁵ |
| Primary Applications | OFETs, sensors | Solar cells, OLEDs | Pharmaceuticals, dyes |
Key Findings :
Functional Comparison with Pharmacologically Active Analogues
While this compound is primarily used in materials science, its structural analogues like Terbinafine (an antifungal) highlight divergent applications:
| Property | This compound | Terbinafine |
|---|---|---|
| Core Structure | Bithiophene | Allylamine derivative |
| Bioactivity | Non-therapeutic | Inhibits squalene epoxidase |
| Solubility | Insoluble in water | Lipophilic |
| Industrial Use | Electronics | Antifungal creams |
Note: Despite naming similarities ("this compound" vs. "Terbinafine"), these compounds are functionally distinct. Terbinafine’s efficacy relies on its alkyne chain, absent in this compound .
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